An In-depth Technical Guide to the Chemical Properties and Characterization of Latanoprost-d4
An In-depth Technical Guide to the Chemical Properties and Characterization of Latanoprost-d4
Latanoprost-d4 is the deuterated analog of Latanoprost, a prostaglandin F2α analogue widely utilized in the treatment of open-angle glaucoma and ocular hypertension.[1][2][3] Its primary application in a research and drug development setting is as an internal standard for the quantification of Latanoprost in various biological matrices using mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] The inclusion of four deuterium atoms provides a distinct mass difference, allowing for precise and accurate differentiation from the non-labeled parent compound without significantly altering its chemical behavior.
Chemical Properties of Latanoprost-d4
The fundamental chemical properties of Latanoprost-d4 are summarized in the table below. These identifiers and descriptors are crucial for its accurate identification and handling in a laboratory setting.
| Property | Value | Source |
| IUPAC Name | propan-2-yl (Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate | [5] |
| Molecular Formula | C₂₆H₃₆D₄O₅ | [1][4][6] |
| Molecular Weight | 436.6 g/mol | [1][4][5] |
| Synonyms | (+)-Latanoprost-d₄, PhXA41-d₄, 17-phenyl-13,14-dihydro trinor Prostaglandin F2α-d₄ isopropyl ester | [4] |
| Physical Appearance | A solution in methyl acetate | [4] |
| Purity | ≥99% deuterated forms (d₁-d₄) | [4] |
| SMILES | [2H]C([2H])(CC(=O)OC(C)C)C([2H])([2H])/C=C\C[C@H]1--INVALID-LINK--O)O">C@HO | [5] |
| InChIKey | GGXICVAJURFBLW-XUVAVRMSSA-N | [4][5] |
Characterization and Analytical Methodologies
The characterization of Latanoprost-d4 is essential to confirm its identity, purity, and stability. The primary techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocol: Quantification of Latanoprost in Rabbit Aqueous Humor using LC-MS/MS with Latanoprost-d4 as an Internal Standard
This protocol is a representative example of how Latanoprost-d4 is used in a bioanalytical setting.
1. Objective: To develop and validate a rapid, selective, and sensitive method for the quantification of Latanoprost free acid in rabbit aqueous humor (AH) using LC-MS/MS.[7]
2. Materials and Reagents:
-
Latanoprost free acid standard
-
Latanoprost free acid-d4 (as internal standard)[8]
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Isopropanol (HPLC grade)
-
Formic acid
-
Ammonium acetate
-
Rabbit aqueous humor (blank)
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system (e.g., Agilent, Waters)
-
Reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm)[8]
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[7]
4. Sample Preparation:
-
Aqueous Humor Samples: Protein precipitation is performed by adding methanol.[7]
-
Ciliary Body Samples: Liquid-liquid extraction is conducted using a mixture of ethyl acetate and isopropanol (60:40, v/v).[7]
-
A known concentration of Latanoprost free acid-d4 internal standard is added to all samples and calibration standards.
5. Chromatographic Conditions:
-
Mobile Phase: A gradient elution using a mixture of acetonitrile with 0.1% formic acid and ammonium acetate.[8]
-
Flow Rate: 0.25 mL/min.[8]
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
-
Injection Volume: 5-10 µL.
6. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[7][8]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[8]
-
MRM Transitions:
-
Collision Energy: Optimized for each transition, typically in the range of 6–40 V.[7]
7. Data Analysis:
-
The concentration of Latanoprost free acid in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve.
-
The method is validated for linearity, accuracy, precision, selectivity, and stability as per regulatory guidelines.[7]
Signaling Pathway of Latanoprost
Latanoprost is a prodrug that is hydrolyzed by esterases in the cornea to its biologically active form, Latanoprost acid.[2][9][10] Latanoprost acid is a selective prostaglandin F2α receptor (FP receptor) agonist.[10][11] The activation of FP receptors in the ciliary muscle and trabecular meshwork is believed to increase the uveoscleral outflow of aqueous humor, which is the primary mechanism for reducing intraocular pressure (IOP).[9][10][11]
Caption: Latanoprost mechanism of action from prodrug to IOP reduction.
Experimental Workflow: Bioanalytical Quantification
The use of Latanoprost-d4 as an internal standard is a critical component of the bioanalytical workflow for quantifying Latanoprost in biological samples. This workflow ensures the reliability of the results by correcting for variations in sample preparation and instrument response.
Caption: Workflow for Latanoprost quantification using Latanoprost-d4.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. mdpi.com [mdpi.com]
- 3. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Latanoprost-d4 | C26H40O5 | CID 137833616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Latanoprost-D4 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. labeling.pfizer.com [labeling.pfizer.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Latanoprost. A review of its pharmacological properties, clinical efficacy and tolerability in the management of primary open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
